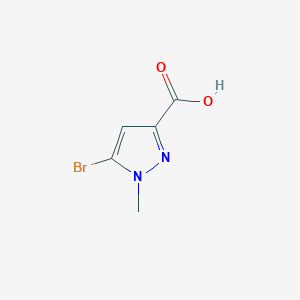

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYDIHRYOAQXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718735 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222174-93-7 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers versatile functional groups for further chemical modifications.[1][2] This guide details a reliable synthetic pathway, explains the rationale behind the experimental choices, and provides a thorough protocol for the characterization and validation of the final product. The information presented herein is intended to empower researchers to confidently synthesize and utilize this valuable compound in their drug discovery and development endeavors.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3][4] The intrinsic biological activity of the pyrazole nucleus, coupled with its synthetic tractability, makes it an attractive scaffold for the design of novel therapeutic agents.[2] this compound, in particular, serves as a versatile intermediate. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.[1][5] This dual functionality makes it a valuable precursor for the generation of compound libraries for high-throughput screening and lead optimization.

A Validated Synthetic Pathway

A robust and scalable synthesis of this compound has been developed, commencing from readily available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

This synthetic route is advantageous due to its straightforward nature and the use of relatively inexpensive starting materials.[6] The following sections provide a detailed, step-by-step protocol for each transformation.

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

The initial step involves a condensation reaction between diethyl butynedioate and methylhydrazine to form the pyrazole ring.

Protocol:

-

In a suitable reaction vessel, combine diethyl butynedioate and methylhydrazine.

-

The reaction is typically carried out in a suitable solvent, such as ethanol.

-

The reaction mixture is stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which can be used in the next step without further purification.

Causality: This reaction is a classic example of the Knorr pyrazole synthesis, where a β-ketoester or its equivalent reacts with a hydrazine to form the pyrazole ring. The regioselectivity is controlled by the nature of the substituents on the starting materials.

Step 2: Synthesis of this compound ethyl ester

The hydroxyl group at the 5-position of the pyrazole ring is then converted to a bromine atom using a brominating agent.

Protocol:

-

Dissolve the crude 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from the previous step in acetonitrile.[6]

-

Add tribromooxyphosphorus to the solution.[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture and carefully pour it into a precooled saturated sodium carbonate solution to neutralize the excess acid.[6]

-

Extract the product with ethyl acetate.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.[6]

Causality: Tribromooxyphosphorus is an effective reagent for the conversion of hydroxyl groups on heterocyclic rings to bromine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve the crude this compound ethyl ester in ethanol.[6]

-

Add a 10% aqueous solution of sodium hydroxide.[6]

-

Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the progress by TLC.[6]

-

After completion, remove the excess ethanol under reduced pressure.[6]

-

Adjust the pH of the aqueous phase to approximately 9 with 2N hydrochloric acid.[6]

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.[6]

-

Further acidify the aqueous layer to a low pH with 2N hydrochloric acid to precipitate the carboxylic acid.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. A yield of 93.2% has been reported for this step.[6]

Causality: The ester hydrolysis is a standard saponification reaction. The use of a base promotes the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | --INVALID-LINK--[7] |

| Molecular Weight | 205.01 g/mol | --INVALID-LINK--[7] |

| Appearance | White solid | [6] |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the literature, the expected spectral characteristics can be predicted based on its structure and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show two key signals:

-

A singlet for the proton on the pyrazole ring (C4-H).

-

A singlet for the methyl protons (N-CH₃).

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

For a closely related downstream product, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, the pyrazole proton (C4-H) appears as a singlet at 5.66 ppm and the methyl protons as a singlet at 3.70 ppm (in CDCl₃).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule:

-

One signal for the carboxylic acid carbonyl carbon.

-

Three signals for the carbon atoms of the pyrazole ring (C3, C4, and C5).

-

One signal for the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₅H₅BrN₂O₂. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. The calculated exact mass is 203.95344 Da.[7]

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound. By following the detailed protocols and utilizing the characterization data provided, researchers can confidently produce and validate this important building block for their drug discovery programs. The versatility of this compound, owing to its strategically placed functional groups, ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-1H-pyrazole-3-carboxylic acid 95% | CAS: 1328893-16-8 | AChemBlock [achemblock.com]

- 5. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. As a substituted pyrazole, it serves as a crucial intermediate for constructing more complex molecular architectures designed to interact with biological targets.[1] Its utility is exemplified in patent literature, which describes its role in the synthesis of novel bioactive compounds.[2]

For researchers in drug discovery and process development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a foundational requirement for success. These properties govern a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics and purification efficiency to solubility, membrane permeability, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data summary, this document elucidates the theoretical importance of each parameter, presents available data, and details robust, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data in their own laboratories.

Section 1: Core Molecular Identifiers and Properties

A precise identification of a chemical entity is the first step in any scientific investigation. The fundamental molecular properties provide the context for all subsequent physicochemical measurements.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-methylpyrazole-3-carboxylic acid | PubChem[3] |

| CAS Number | 1222174-93-7 | ChemicalBook[4] |

| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[3] |

| Molecular Weight | 205.01 g/mol | PubChem[3] |

| Computed XLogP3 | 1.1 | PubChem[3] |

Chemical Structure:

Section 2: Acid Dissociation Constant (pKa)

Theoretical Insight: The pKa is arguably one of the most critical physicochemical parameters for any ionizable compound. It defines the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. This equilibrium dictates the molecule's charge state in different physiological and experimental environments, which in turn profoundly impacts its solubility, lipophilicity (LogD), and ability to interact with biological targets. For this molecule, the carboxylic acid moiety is the primary acidic center, and an experimental pKa value is essential for developing relevant biopharmaceutical assays and formulation strategies.

Quantitative Data: Experimental data for the pKa of this specific compound is not readily available in public literature. However, based on analogous structures, a pKa in the range of 3 to 5 can be anticipated for the carboxylic acid group.

| Parameter | Value | Status |

| Experimental pKa | Data not available | - |

| Predicted pKa Range | 3.0 - 5.0 | Theoretical Estimate |

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable, direct measurement of the pKa by monitoring pH changes during titration with a strong base.

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure complete dissolution.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titration: Begin stirring the solution gently. Add small, precise aliquots (e.g., 0.01 mL) of a standardized strong base titrant (e.g., 0.05 M NaOH) using a calibrated burette or automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Causality Behind Experimental Choices:

-

Co-solvent: Used to overcome low aqueous solubility of the neutral acid form, ensuring a homogeneous solution for accurate titration.

-

Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

Section 3: Lipophilicity (LogP)

Theoretical Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio for the neutral species. A balanced LogP is often crucial; high values may lead to poor aqueous solubility and high metabolic turnover, while low values can hinder membrane permeability.

Quantitative Data: The primary available data point is a computationally derived value. While useful for initial assessment, experimental verification is recommended for lead compounds.

| Parameter | Value | Method |

| XLogP3 | 1.1 | Computed[3] |

| Experimental LogP | Data not available | - |

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the gold-standard method for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.

-

Phase Preparation: Prepare mutually saturated phases by vigorously mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the expected pKa to ensure the compound is >99% neutral) for 24 hours. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: In a glass vial, combine a known volume of the compound's aqueous solution with a known volume of the saturated n-octanol (e.g., a 1:1 ratio).

-

Equilibration: Seal the vial and shake or rotate it gently at a constant temperature (25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The concentration in the octanol phase can be determined by mass balance.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Section 4: Solubility Profile

Theoretical Insight: Solubility is a fundamental property that affects a compound's utility at every stage of development. In synthesis, it dictates the choice of reaction and crystallization solvents. In pharmacology, aqueous solubility is a prerequisite for oral absorption and intravenous administration. The molecule's structure, with both a polar carboxylic acid group and a relatively nonpolar bromo-pyrazole ring, suggests a complex solubility profile that will be highly dependent on the nature of the solvent and the pH of aqueous media.

Quantitative Data: No definitive experimental solubility data is published for the parent acid. Data for a related methyl ester suggests low aqueous solubility (1.5 g/L), but this is not directly applicable to the carboxylic acid, which is expected to have significantly higher solubility in basic aqueous solutions due to salt formation.[5]

| Solvent | Expected Solubility | Rationale |

| Water (pH 7.0) | Low to Moderate | Compound is partially ionized. |

| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation forms a highly soluble carboxylate salt. |

| Aqueous Acid (e.g., 0.1 M HCl) | Low | Compound exists in its neutral, less polar form. |

| DMSO, DMF | High | Polar aprotic solvents effectively solvate the molecule. |

| Methanol, Ethanol | Moderate to High | Polar protic solvents can hydrogen bond with the acid. |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, which is the most relevant value for biopharmaceutical applications.

-

Sample Addition: Add an excess amount of the solid compound to several vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is critical.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, avoiding any solid particles. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in µg/mL or mM.

Section 5: Spectroscopic Characterization

Theoretical Insight: Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and is the primary method for confirming identity and assessing purity. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, create a complete structural picture.

Expected Spectral Features: While raw spectra are not available in public databases, the expected features can be predicted based on the known structure.[6]

| Technique | Expected Features |

| ¹H NMR | - N-CH₃ singlet: ~3.8-4.2 ppm- Pyrazole C4-H singlet: ~6.5-7.0 ppm- Carboxylic Acid OH: Broad singlet, >10 ppm (often not observed in protic solvents) |

| ¹³C NMR | - N-CH₃: ~35-40 ppm- C=O (Carboxyl): ~160-170 ppm- Pyrazole Carbons: Signals between ~100-150 ppm |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band, 2500-3300- C=O Stretch (Carboxylic Acid): Strong, sharp band, 1680-1720- C=N/C=C Stretches (Pyrazole Ring): 1400-1600 |

| Mass Spec (ESI-) | - [M-H]⁻ Ion: Expected at m/z ~203/205- Isotopic Pattern: Characteristic 1:1 ratio for the M and M+2 peaks due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |

General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

FTIR: Analyze as a solid using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

-

MS: Dissolve a small amount (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) for infusion or LC-MS analysis.

-

-

Data Acquisition: Acquire data on a calibrated spectrometer using standard acquisition parameters.

-

Analysis: Process the raw data and compare the observed signals with the expected features to confirm the structure and identify any potential impurities.

Section 6: Safety and Handling

While a specific safety data sheet for this compound is not universally available, its structure suggests that it should be handled with care, following standard laboratory safety procedures. The GHS classifications for similar pyrazole derivatives often include warnings for skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate whose effective use hinges on a solid understanding of its physicochemical properties. This guide has outlined the theoretical importance and experimental determination of its pKa, lipophilicity, solubility, and spectral characteristics. By employing the detailed protocols herein, researchers can generate the high-quality, reliable data necessary to accelerate their research, streamline process development, and make informed decisions in the complex landscape of chemical and pharmaceutical innovation.

References

- 1. Page loading... [guidechem.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. This compound | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1222174-93-7 [chemicalbook.com]

- 5. CAS # 1328893-17-9, 5-Bromo-1H-pyrazole-3-carboxylic acid methyl ester - chemBlink [chemblink.com]

- 6. This compound(1222174-93-7) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on not only presenting the spectral information but also on the rationale behind the data acquisition and interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound (C₅H₅BrN₂O₂) is a heterocyclic compound with a molecular weight of 205.01 g/mol .[2] Its structure, featuring a substituted pyrazole ring, makes it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide will delve into the expected spectral signatures of this molecule, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including the pyrazole ring, the bromine substituent, the N-methyl group, and the carboxylic acid moiety, each contribute distinct signals in various spectroscopic techniques. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap and to ensure the solubility of the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~7.0 | Singlet | 1H | C4-H (pyrazole ring) |

| ~3.9 | Singlet | 3H | N-CH₃ |

The broad singlet at the downfield region of the spectrum is characteristic of the acidic proton of the carboxylic acid group. The singlet corresponding to the C4-H of the pyrazole ring is expected to appear in the aromatic region. The singlet for the N-methyl protons will be observed further upfield. For comparison, the ¹H NMR data for a related intermediate, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, shows signals at 5.66 ppm (s, 1H) and 3.70 ppm (s, 3H), which can be attributed to the pyrazole proton and the N-methyl group, respectively.[3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~145 | C3 (pyrazole ring) |

| ~130 | C5 (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

| ~40 | N-CH₃ |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C5) and the carbon attached to the carboxylic acid (C3) will have distinct chemical shifts from the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a more rapid analysis.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300 - 2500 | O-H stretch | Broad band, characteristic of a hydrogen-bonded carboxylic acid |

| 1710 - 1680 | C=O stretch | Strong absorption, indicative of the carbonyl group in the carboxylic acid |

| ~1600 | C=N stretch | Absorption from the pyrazole ring |

| ~1420 | C-O-H bend | In-plane bending of the hydroxyl group |

| ~1300 | C-O stretch | Stretching vibration of the carbon-oxygen single bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

To obtain the mass spectrum of this compound, the following steps are typically followed:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

MS Spectral Data and Interpretation

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

| m/z Value | Assignment | Interpretation |

| 204/206 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| 187/189 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 159/161 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Visualization of Key Structural and Fragmentation Data

To visually represent the relationships between the different spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Caption: Predicted mass spectrometry fragmentation.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The expected spectral data, as outlined in this guide, serve as a valuable reference for researchers working with this important chemical intermediate. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the identity and purity of this compound, ensuring the reliability of their research and development efforts.

References

An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1222174-93-7)

Introduction: Resolving the Identity of CAS 1222174-93-7

In the realm of chemical research and development, the unique Chemical Abstracts Service (CAS) number is a cornerstone for the unambiguous identification of a substance. However, a notable discrepancy exists in public databases concerning CAS 1222174-93-7. While several commercial suppliers erroneously associate this number with the Wip1 phosphatase inhibitor GSK2830371 (correctly identified as CAS 1404456-53-6), a thorough review of chemical registries confirms that CAS 1222174-93-7 is definitively assigned to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [1][2][3]. This guide will focus exclusively on the structural elucidation and properties of this pyrazole derivative.

Structural Elucidation

The molecular structure of this compound is characterized by a five-membered pyrazole ring, substituted with a bromine atom at the 5-position, a methyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 3-position.

At present, publicly accessible, experimentally determined spectroscopic and crystallographic data for this compound are limited. The structural confirmation in a research or industrial setting would typically involve a suite of analytical techniques.

Expected Spectroscopic Characteristics:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR : The spectrum should reveal five distinct carbon signals: one for the methyl group, three for the pyrazole ring carbons, and one for the carboxylic acid carbon. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.

-

-

Mass Spectrometry (MS) :

-

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.01 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments[4]. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazole ring[4].

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. C-H stretching and bending vibrations, as well as C-N and C-Br stretching, would also be present[5].

-

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below. These values are derived from computational models and provide an estimation of the compound's characteristics[2].

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 203.95344 g/mol | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis has been described in the patent literature, providing a clear pathway for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound[6]

This synthesis is a multi-step process starting from diethyl butynedioate. A key step involves the hydrolysis of the corresponding ethyl ester.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

This initial step involves the condensation of diethyl butynedioate with methylhydrazine.

Step 2: Synthesis of this compound ethyl ester

-

The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is dissolved in acetonitrile.

-

Tribromooxyphosphorus is added, and the mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled and carefully poured into a precooled saturated sodium carbonate solution.

-

The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield this compound ethyl ester[6].

Step 3: Hydrolysis to this compound

-

Dissolve this compound ethyl ester (23.2 g, 0.1 mol) in 150 mL of ethanol.

-

Add 100 mL of a 10% aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to approximately 3-4 with 2N hydrochloric acid.

-

Extract the acidified aqueous phase with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product as a white solid (yield: 19 g, 93.2%)[6].

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the carboxylic acid group allows for amide bond formation, while the bromo substituent can participate in various cross-coupling reactions, enabling the introduction of diverse functionalities. A notable application is its use as an intermediate in the synthesis of the insecticide chlorantraniliprole[7].

Conclusion

This technical guide has clarified the identity of CAS 1222174-93-7 as this compound and provided a comprehensive overview of its structure, properties, and synthesis. While a lack of publicly available experimental spectroscopic data necessitates reliance on computed properties and expected spectral characteristics, the detailed synthetic protocols offer a practical foundation for its preparation. As a key intermediate in the synthesis of agrochemicals, this compound holds significant importance in industrial and research chemistry.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

The Pyrazole Carboxylic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of compounds—substituted pyrazole carboxylic acids—with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological properties of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. From potent anti-inflammatory and anticancer agents to promising antimicrobial and hypoglycemic leads, we will explore the chemical versatility of the pyrazole carboxylic acid core and its significance in the development of novel therapeutics.

Introduction: The Significance of the Pyrazole Carboxylic Acid Moiety

Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, pyrazole derivatives have garnered significant attention for their wide-ranging biological applications.[1][2] The incorporation of a carboxylic acid group onto the pyrazole ring provides a critical anchor for molecular interactions, often serving as a key binding motif for various biological targets.[3] This functional group enhances the molecule's polarity and can participate in hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This inherent adaptability has made substituted pyrazole carboxylic acids a focal point in the quest for new drugs to combat a myriad of diseases.[4]

Diverse Biological Activities of Substituted Pyrazole Carboxylic Acids

The therapeutic potential of substituted pyrazole carboxylic acids is exceptionally broad, with documented activity against a range of diseases. This section will explore the key pharmacological effects of this class of compounds.

Anti-inflammatory and Analgesic Activity

A significant body of research has highlighted the potent anti-inflammatory and analgesic properties of pyrazole carboxylic acid derivatives.[5][6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[8] Substituted pyrazole carboxylic acids have been designed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9] The pyrazole ring can act as a bioisostere for an aryl group, improving the compound's lipophilicity and solubility, and facilitating better binding to the receptor's active site.[10]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This widely used and validated model assesses the anti-inflammatory potential of a test compound in vivo.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted pyrazole carboxylic acid derivative.

-

Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Data Presentation:

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) after 3h | Reference |

| Indomethacin (Standard) | 10 | 91.32 | [11] |

| Pyrazolylthiazole Carboxylic Acid 1p | 20 | 93.06 | [11] |

| Pyrazolylthiazole Carboxylic Acid 2c | 20 | 89.59 | [11] |

| Pyrazolylthiazole Carboxylic Acid 2n | 20 | 90.15 | [11] |

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted pyrazole carboxylic acids have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[12][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell growth and survival.[14]

Mechanisms of Action in Oncology:

-

Enzyme Inhibition: Many pyrazole derivatives exhibit anticancer activity by inhibiting enzymes crucial for cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2) and DNA demethylases (e.g., ALKBH1).[14][15]

-

Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives cause G0/G1 cell cycle arrest.[12]

-

Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is a key strategy in cancer therapy. Pyrazole derivatives have been shown to induce apoptosis in cancer cells.[13]

Experimental Workflow: Evaluating Anticancer Activity

A systematic approach is required to characterize the anticancer potential of a novel substituted pyrazole carboxylic acid.

References

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. srrjournals.com [srrjournals.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Abstract

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. While direct studies on its specific mechanism of action are not extensively available in public literature, the broader class of pyrazole-3-carboxylic acid derivatives has been the subject of significant research, revealing a range of biological activities. This guide synthesizes the available information on related compounds to propose and detail potential mechanisms of action for this compound. We will explore its potential as a viral protease inhibitor and a carbonic anhydrase inhibitor, providing theoretical frameworks and detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole compounds.

Introduction to this compound and its Chemical Class

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms. The specific substitutions on the pyrazole core, in this case, a bromo group at position 5, a methyl group at position 1, and a carboxylic acid at position 3, are expected to significantly influence its physicochemical properties and biological activity.

The pyrazole scaffold is a common feature in many approved drugs and investigational compounds, exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2]. The carboxylic acid moiety, in particular, can act as a key interacting group with biological targets, often forming hydrogen bonds or salt bridges.

While this compound itself is noted as a synthetic intermediate[3], its structural similarity to other biologically active pyrazole-3-carboxylic acids warrants a thorough investigation into its potential therapeutic applications. This guide will focus on two of the most promising and well-documented mechanisms of action for this class of compounds.

Potential Mechanism of Action I: Inhibition of Viral Proteases

A significant body of research points to the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, particularly the NS2B-NS3 protease of the Dengue Virus (DENV)[4][5][6]. The DENV NS2B-NS3 protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.

The Role of DENV NS2B-NS3 Protease in Viral Replication

The DENV genome is translated into a single polyprotein, which must be cleaved by viral and host proteases to release individual functional viral proteins. The NS2B-NS3 protease is responsible for several of these cleavages. Inhibition of this protease would disrupt the viral life cycle, preventing the formation of new viral particles.

Evidence for Pyrazole-3-Carboxylic Acid Derivatives as DENV Protease Inhibitors

Studies have shown that certain pyrazole-3-carboxylic acid derivatives can inhibit the DENV protease with half-maximal effective concentrations (EC50) in the low micromolar range.[4][5] These compounds are believed to bind to the active site of the protease, preventing it from processing the viral polyprotein. The carboxylic acid group is often crucial for this interaction, likely forming key hydrogen bonds with active site residues.

Proposed Experimental Workflow for Validating DENV Protease Inhibition

To determine if this compound acts as a DENV protease inhibitor, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for validating DENV protease inhibition.

-

Objective: To determine the direct inhibitory effect of this compound on recombinant DENV NS2B-NS3 protease activity.

-

Materials:

-

Recombinant DENV NS2B-NS3 protease.

-

Fluorogenic peptide substrate (e.g., Bz-Nle-K-R-R-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).

-

This compound (test compound).

-

Known DENV protease inhibitor (positive control).

-

DMSO (vehicle control).

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the 384-well plate, add the assay buffer.

-

Add the test compound, positive control, or DMSO to the respective wells.

-

Add the recombinant DENV NS2B-NS3 protease to all wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) every minute for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Mechanism of Action II: Inhibition of Carbonic Anhydrases

Another well-documented activity of pyrazole derivatives is the inhibition of carbonic anhydrases (CAs)[1][7]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including cancer.

The Role of Carbonic Anhydrases in Pathophysiology

Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. They contribute to the acidification of the tumor microenvironment, which promotes cancer cell invasion and resistance to therapy. Therefore, selective inhibitors of these isoforms are being investigated as anticancer agents.

Evidence for Pyrazole-3-Carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

Research has shown that 5-aryl-1H-pyrazole-3-carboxylic acids can act as selective inhibitors of human CA IX and XII, with inhibition constants (Ki) in the micromolar range[7]. The carboxylic acid group is thought to coordinate with the zinc ion in the active site of the enzyme, a key interaction for inhibition.

Proposed Experimental Workflow for Validating Carbonic Anhydrase Inhibition

Caption: Proposed experimental workflow for validating carbonic anhydrase inhibition.

-

Objective: To measure the inhibitory effect of this compound on the esterase activity of various human CA isoforms.

-

Materials:

-

Recombinant human CA isoforms (e.g., CA I, II, IX, XII).

-

4-Nitrophenyl acetate (substrate).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4).

-

This compound (test compound).

-

Acetazolamide (a known pan-CA inhibitor, positive control).

-

DMSO (vehicle control).

-

96-well clear plates.

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the 96-well plate, add the assay buffer.

-

Add the test compound, positive control, or DMSO to the respective wells.

-

Add the respective recombinant human CA isoform to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 4-nitrophenyl acetate.

-

Measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each isoform.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Summary of Quantitative Data for Related Pyrazole-3-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of some pyrazole-3-carboxylic acid derivatives to provide a reference for the potential potency of this compound.

| Compound Class | Target | Assay | Potency | Reference |

| Pyrazole-3-carboxylic acid derivatives | DENV-2 NS2B-NS3 Protease | Biochemical Assay | IC50 = 6.5 µM | [5] |

| Pyrazole-3-carboxylic acid derivatives | DENV-2 (in cells) | Reporter Gene Assay | EC50 = 9.7 µM | [5] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human Carbonic Anhydrase IX | Enzyme Inhibition | Ki = 4-50 µM | [7] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human Carbonic Anhydrase XII | Enzyme Inhibition | Ki = 4-50 µM | [7] |

| Pyrazole derivatives | MCF-7 (breast cancer cells) | Cell Proliferation | IC50 = 10-14 µM | [8][9] |

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the existing literature on the broader class of pyrazole-3-carboxylic acid derivatives provides a strong foundation for targeted investigation. The potential for this compound to act as an inhibitor of viral proteases or carbonic anhydrases presents exciting opportunities for the development of novel therapeutics. The experimental workflows detailed in this guide offer a comprehensive and systematic approach to validating these potential mechanisms of action. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in determining the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in a multitude of FDA-approved drugs, the journey of pyrazole-based compounds is a compelling narrative of chemical innovation and evolving pharmacological understanding.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in medicinal chemistry. It delves into the foundational synthesis, the pioneering therapeutic applications of early derivatives, and the paradigm shift towards targeted drug design, exemplified by the development of selective COX-2 inhibitors. Through detailed protocols, mechanistic insights, and a historical perspective, this guide aims to equip researchers and drug development professionals with a thorough understanding of this remarkable class of therapeutic agents.

The Genesis of a Scaffold: Knorr's Discovery and the Dawn of Pyrazole Chemistry

The story of pyrazole in medicinal chemistry begins in 1883 with the German chemist Ludwig Knorr.[3][4][5] His seminal work, involving the condensation of a β-ketoester with a hydrazine derivative, led to the first synthesis of a substituted pyrazole, a reaction now famously known as the Knorr pyrazole synthesis.[3] This discovery was not merely an academic curiosity; it laid the very foundation for the field of pyrazole chemistry, which would soon yield compounds of significant therapeutic value.[3] The term 'pyrazole' itself was coined by Knorr in the same year.[4][5]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The versatility of the Knorr synthesis allows for the formation of a wide variety of substituted pyrazoles, many of which have found applications as therapeutic agents.[3] The foundational experiment, the synthesis of 1-phenyl-3-methyl-5-pyrazolone, marked the inception of this important class of heterocycles.[3]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr, 1883) [3]

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[3]

-

Separation: The water formed during the initial condensation was separated from the oily product.[3]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization.[3]

-

Isolation and Purification: The resulting solid product was isolated and purified by recrystallization.

-

Caption: Workflow of the Knorr Pyrazole Synthesis.

The First Wave: Pyrazolone-Based Analgesics and Antipyretics

The immediate aftermath of Knorr's discovery saw the emergence of the first generation of pyrazole-based drugs. These compounds, primarily pyrazolone derivatives, quickly gained prominence for their potent analgesic and antipyretic properties.[6][7]

Antipyrine: The First Synthetic Antipyretic

First synthesized in the late 19th century, Antipyrine (phenazone) was one of the earliest synthetic drugs to achieve widespread clinical use.[7] It was celebrated for its powerful analgesic and antipyretic effects.[7][8] The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methylpyrazolone, the product of the Knorr synthesis.[6]

Mechanism of Action: Antipyrine's therapeutic effects are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation and pain signaling.[7] By reducing prostaglandin synthesis, Antipyrine provides relief from pain and inflammation.[7] Its antipyretic action is due to its influence on the hypothalamus, the brain's thermoregulation center.[7]

Phenylbutazone: A Potent Anti-inflammatory Agent

Phenylbutazone, another early pyrazolidinedione, emerged as a very potent anti-inflammatory agent.[9] However, its use has been curtailed in some countries due to significant side effects.[9] It binds to and inactivates prostaglandin H synthase and prostacyclin synthase.[10]

A Paradigm Shift: The Discovery of COX-2 and the Rise of Selective Inhibitors

For much of the 20th century, the development of pyrazole-based drugs continued, but a significant breakthrough in the early 1990s revolutionized the field. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, provided a new level of understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

-

COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.[11]

-

COX-2: An inducible enzyme, significantly upregulated at sites of inflammation.[11]

This discovery presented a compelling therapeutic target: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity associated with traditional NSAIDs.[11]

Caption: Dichotomy of COX-1 and COX-2 Functions.

Celecoxib: The Dawn of a New Era

The development of Celecoxib (Celebrex) was a direct consequence of the COX-2 hypothesis.[11] A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[11][12] Approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, Celecoxib marked a significant advancement in anti-inflammatory therapy.[11][13] It is a trisubstituted pyrazole derivative and is one of the top-selling drugs in the USA.[2]

Quantitative Data: COX Inhibition Profile of Celecoxib

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is a representative example.

Synthesis of Celecoxib: A common synthetic approach involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[11]

The Modern Landscape and Future Perspectives

The success of Celecoxib spurred a new wave of research into pyrazole-based compounds, solidifying the pyrazole nucleus as a privileged scaffold in drug discovery.[2] The number of FDA-approved drugs containing a pyrazole nucleus has increased significantly in recent years, with applications spanning a wide range of therapeutic areas.[2][10]

Examples of Modern Pyrazole-Based Drugs: [2][10]

| Drug Name | Brand Name(s) | Therapeutic Area | Mechanism of Action |

| Apixaban | Eliquis | Anticoagulant | Factor Xa inhibitor |

| Sildenafil | Viagra | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase-5 (PDE5) inhibitor |

| Ruxolitinib | Jakafi | Myelofibrosis | Janus kinase (JAK) inhibitor |

| Crizotinib | Xalkori | Non-small cell lung cancer (NSCLC) | ALK and ROS1 inhibitor |

| Eltrombopag | Promacta | Thrombocytopenia | Thrombopoietin receptor agonist |

| Baricitinib | Olumiant | Rheumatoid Arthritis, Alopecia Areata | Janus kinase (JAK) inhibitor |

The versatility of the pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, contributes to its favorable pharmacokinetic and pharmacodynamic properties.[10] The future of pyrazole-based medicinal chemistry remains bright, with ongoing research exploring new derivatives and therapeutic applications.[2] The adaptability of this scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.

Conclusion

From a serendipitous laboratory synthesis to a cornerstone of modern pharmacotherapy, the history of pyrazole-based compounds is a testament to the power of chemical exploration and rational drug design. The journey from broad-acting analgesics like Antipyrine to highly selective targeted therapies like Celecoxib mirrors the evolution of medicinal chemistry itself. The enduring legacy of the pyrazole scaffold lies in its remarkable versatility, which continues to inspire the development of new generations of life-changing medications. As researchers continue to unlock the full potential of this privileged structure, the next chapter in the history of pyrazole-based compounds promises to be as exciting and impactful as the last.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

A Senior Application Scientist's Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a comprehensive manual, outlining the theoretical principles governing its solubility and providing detailed, field-proven experimental protocols for its empirical determination. We will explore the molecular attributes influencing solubility and present robust methodologies for researchers to accurately and reliably measure this crucial property in a range of organic solvents.

Introduction: The Central Role of Solubility

This compound (Figure 1) belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] As a functionalized building block, its utility in the synthesis of more complex molecules is often contingent on its solubility in reaction media. Furthermore, for any compound being considered for pharmaceutical development, solubility is a cornerstone of its druggability profile, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.

This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to approach the solubility assessment of this specific molecule. We will proceed from a theoretical analysis of its structure to practical, step-by-step experimental workflows.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of competing intermolecular forces, which are dictated by its specific structural features.

Key Molecular Attributes Influencing Solubility

The interplay of the following features determines the molecule's overall polarity and its ability to interact with solvent molecules.

Caption: Key molecular features governing solubility.

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen and the -OH oxygen). Its presence strongly suggests favorable solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Pyrazole Ring: The heterocyclic ring itself possesses a dipole moment due to the presence of two nitrogen atoms. It contributes to the overall polarity of the molecule.

-

Methyl Group (-CH₃): This is a non-polar, lipophilic group that will slightly decrease solubility in highly polar solvents like water but may enhance it in less polar organic solvents.

-

Bromo Group (-Br): While electronegative, the bromo substituent is primarily considered lipophilic and increases the molecular size, which can negatively impact solubility in highly ordered solvent structures like water.

-

Predicted Physicochemical Properties:

-

pKa: The predicted pKa for the related 5-Bromo-1H-pyrazole-3-carboxylic acid is approximately 3.59.[2] This acidic nature means its solubility will be highly dependent on the pH in aqueous systems and can be greatly increased in basic solutions due to the formation of a highly polar carboxylate salt.

-

XLogP3: This value, a computed measure of lipophilicity, is 1.1 for the target compound.[3] This moderate value suggests a balance between hydrophilic and lipophilic character, indicating that it is unlikely to be highly soluble in very non-polar solvents like hexanes.

-

The Role of the Solid State

Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[6] The shake-flask method is the gold-standard for determining this value.

Overall Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and accurately measuring the concentration of the dissolved compound in the supernatant.

Caption: Workflow for thermodynamic solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

This protocol describes the core procedure for achieving equilibrium. This self-validating system ensures an excess of solid is present, guaranteeing saturation.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required; typically, 5-10 mg is a good starting point for a 1-2 mL solvent volume.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the slurry to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is fully established.[6] Maintain a constant temperature throughout this period.

-